Product packaging for Butanoic acid, 2-chloroethyl ester(Cat. No.:CAS No. 6065-72-1)

Butanoic acid, 2-chloroethyl ester

Cat. No.: B12089214
CAS No.: 6065-72-1
M. Wt: 150.60 g/mol
InChI Key: JYPRYSVZABJWGS-UHFFFAOYSA-N
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Description

Butanoic acid, 2-chloroethyl ester, with the CAS Registry Number 7425-45-8 , is a chemical compound defined by the molecular formula C6H11ClO2 and a molecular weight of 150.603 g/mol . It is also known by several other names, including 2-Chloroethyl butanoate and Ethyl 2-chlorobutyrate . Physicochemical data for this compound includes a calculated boiling point of approximately 449.96 K (176.81 °C) and standard enthalpy of combustion of -3338.00 kJ/mol . Its utility in research settings includes serving as a volatile standard in gas chromatography (GC) analysis, with documented retention index data on non-polar stationary phases . As a chloroester, it represents a class of compounds used in various chemical synthesis processes, including the development of more complex molecules such as steroidal esters for biological evaluation . This product is designated For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses, nor for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11ClO2 B12089214 Butanoic acid, 2-chloroethyl ester CAS No. 6065-72-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6065-72-1

Molecular Formula

C6H11ClO2

Molecular Weight

150.60 g/mol

IUPAC Name

2-chloroethyl butanoate

InChI

InChI=1S/C6H11ClO2/c1-2-3-6(8)9-5-4-7/h2-5H2,1H3

InChI Key

JYPRYSVZABJWGS-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCCCl

Origin of Product

United States

Advanced Synthetic Methodologies for Butanoic Acid, 2 Chloroethyl Ester

Direct Esterification Pathways from Butanoic Acid and 2-Chloroethanol (B45725)

The most classical approach to synthesizing Butanoic acid, 2-chloroethyl ester is through the direct esterification of butanoic acid with 2-chloroethanol. This method, known as Fischer esterification, involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. quora.comyoutube.com The general reaction is reversible and requires the removal of water to drive the equilibrium towards the formation of the ester. quora.com

CH₃CH₂CH₂COOH + ClCH₂CH₂OH ⇌ CH₃CH₂CH₂COOCH₂CH₂Cl + H₂O

Acid-Catalyzed Condensation Reactions: Optimization and Scope

The efficiency of the direct esterification of butanoic acid with 2-chloroethanol is highly dependent on the choice of acid catalyst and the reaction conditions. Commonly used catalysts include sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid. quora.com The optimization of this process involves manipulating several variables to maximize the yield of the desired ester.

Key optimization parameters include:

Catalyst Loading: The concentration of the acid catalyst influences the reaction rate. While a higher concentration can accelerate the reaction, it can also lead to undesirable side reactions, such as dehydration of the alcohol or ether formation.

Temperature: The reaction is typically heated to increase the rate of reaction. However, excessively high temperatures can lead to the decomposition of the reactants or products.

Reactant Stoichiometry: Using an excess of one of the reactants, usually the less expensive one, can shift the equilibrium towards the product side.

Water Removal: Continuous removal of water as it is formed is crucial for achieving high conversion. This can be accomplished by azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent.

Recent advancements have explored the use of solid acid catalysts and other novel catalytic systems to simplify product purification and minimize corrosive waste. For instance, various oxometallic species have been shown to be efficient and water-tolerant catalysts for direct condensation reactions between carboxylic acids and alcohols. nih.gov

Kinetic and Thermodynamic Parameters of Esterification Processes

The esterification of carboxylic acids is generally a second-order reversible reaction. maxwellsci.comjchr.org A fundamental understanding of the kinetic and thermodynamic parameters is essential for reactor design and process scale-up. maxwellsci.com While specific data for the esterification of butanoic acid with 2-chloroethanol is not extensively published, general principles from similar systems can be applied. maxwellsci.comjchr.org

Temperature has a significant effect on the reaction rate and the conversion of the carboxylic acid. maxwellsci.com The rate constants can be determined by fitting experimental data to a second-order kinetic model. jchr.org Thermodynamic parameters such as the enthalpy and entropy of reaction provide insight into the spontaneity and equilibrium position of the reaction. For many uncatalyzed esterification reactions, the Arrhenius and Eyring plots are linear, allowing for the determination of the activation energy. maxwellsci.com

Table 1: General Kinetic and Thermodynamic Parameters for Carboxylic Acid Esterification

ParameterDescriptionGeneral Trend/Significance
Rate Constant (k) A measure of the reaction speed.Increases with temperature.
Equilibrium Constant (K) The ratio of products to reactants at equilibrium.Influenced by temperature and stoichiometry.
Activation Energy (Ea) The minimum energy required for the reaction to occur.Can be lowered by a catalyst.
Enthalpy of Reaction (ΔH) The heat absorbed or released during the reaction.Typically small for esterification.
Entropy of Reaction (ΔS) The change in disorder of the system.Generally close to zero for esterification.

Note: The values in this table represent general trends and are not specific to the butanoic acid and 2-chloroethanol system.

Carboxylic Acid Activation Approaches for 2-Chloroethyl Ester Formation

To overcome the limitations of direct esterification, such as the need for harsh acidic conditions and high temperatures, methods involving the activation of the carboxylic acid have been developed. These approaches enhance the electrophilicity of the carboxyl group, facilitating the nucleophilic attack by the alcohol under milder conditions.

Application of Coupling Reagents (e.g., Dicyclohexylcarbodiimide)

Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent in organic synthesis, particularly for the formation of amide bonds, and can also be employed for ester synthesis. libretexts.orglibretexts.orgyoutube.comwikipedia.org The reaction of a carboxylic acid with DCC forms a highly reactive O-acylisourea intermediate. youtube.com This intermediate is then readily attacked by the alcohol, in this case, 2-chloroethanol, to form the desired ester and dicyclohexylurea (DCU), a byproduct that precipitates out of many common solvents. chemspider.com

The general procedure involves dissolving the butanoic acid and 2-chloroethanol in a suitable solvent, such as dichloromethane (B109758) or a mixture of tetrahydrofuran (B95107) and dichloromethane, and then adding DCC. chemspider.com The reaction is often carried out at low temperatures (e.g., 0 °C) to minimize side reactions. chemspider.com While DCC is effective, the removal of the DCU byproduct can sometimes require column chromatography. chemspider.com Alternative carbodiimide (B86325) reagents, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), are water-soluble and can simplify the workup process. chemspider.com

Mechanistic Investigations of Activated Ester Synthesis

The mechanism of DCC-mediated esterification involves several key steps:

Activation of the Carboxylic Acid: The carboxylic acid adds to one of the double bonds of the DCC molecule to form the O-acylisourea intermediate. This step converts the hydroxyl group of the carboxylic acid into a good leaving group. libretexts.orglibretexts.org

Nucleophilic Attack by the Alcohol: The alcohol (2-chloroethanol) acts as a nucleophile and attacks the carbonyl carbon of the activated intermediate. libretexts.org

Formation of the Ester and Byproduct: The tetrahedral intermediate collapses, leading to the formation of the ester (this compound) and the stable dicyclohexylurea byproduct. libretexts.org

Other activating agents, such as trichloroacetimidates, can also be used to synthesize esters under mild conditions, avoiding the need for strong acid catalysts. researchgate.net

Chemo- and Regioselective Synthesis of this compound

Chemo- and regioselectivity are important considerations in the synthesis of molecules with multiple functional groups. In the case of this compound, the primary concern is to ensure that the esterification occurs at the hydroxyl group of 2-chloroethanol without affecting the chloro- substituent.

The methods described above, such as Fischer esterification and DCC coupling, are generally highly chemoselective for the reaction between the carboxylic acid and the alcohol. The chloride atom in 2-chloroethanol is a relatively poor leaving group under these conditions and does not typically interfere with the esterification reaction.

For more complex substrates where multiple hydroxyl groups might be present, regioselective esterification can be achieved through the use of protecting groups or by employing enzymes. While not specifically documented for the synthesis of this compound, enzymatic catalysis with lipases is a powerful tool for achieving high regioselectivity in ester synthesis under mild conditions.

Synthetic Exploration of Structurally Related 2-Chloroethyl Esters and Analogues

The versatility of 2-chloroethyl esters as synthetic intermediates has led to extensive research into their derivatives and analogues. Modifications to the butanoic acid backbone, the introduction of heteroatoms, and the incorporation of various functional groups have been explored to generate a diverse range of compounds with unique chemical properties.

Derivatives of Butanoic Acid, 3-Oxo-, 2-Chloroethyl Ester

Butanoic acid, 3-oxo-, 2-chloroethyl ester, also known as 2-chloroethyl acetoacetate (B1235776), is a key derivative that has been the subject of synthetic studies. nih.gov Its preparation and subsequent reactions are of considerable interest.

One common synthetic approach involves the esterification of diketene (B1670635) with 2-chloroethanol. This method provides a direct route to the target molecule. The reactivity of the β-ketoester functionality in 2-chloroethyl acetoacetate allows for a variety of subsequent transformations. For example, the active methylene (B1212753) group can be alkylated or acylated to introduce new substituents. The ketone can undergo reduction or be used in condensation reactions.

The synthesis of related compounds, such as 3-chloro-2-oxo-butyric acid ethyl ester, has also been investigated. researchgate.net This compound, an important intermediate for various biologically active molecules, can be synthesized from diethyl oxalate (B1200264) in a two-step process involving nucleophilic substitution and chlorination. researchgate.net

Table 1: Synthesis of 3-chloro-2-oxo-butyric acid ethyl ester

Step Reactants Product Yield
1 Diethyl oxalate, Ethylmagnesium bromide Diethyl 2-hydroxy-2-methylsuccinate 32%

Chloroethyl Esters with Modified Butanoic Acid Backbones

Modifications to the butanoic acid backbone of 2-chloroethyl esters have been explored to create a range of structurally diverse compounds. These modifications can include the introduction of substituents, changes in chain length, and the incorporation of unsaturation.

For instance, the synthesis of butanoic acid, 4-chloro-, 1-methylpropyl ester has been reported. ontosight.ai This compound is formed through the esterification of 4-chlorobutanoic acid with 1-methylpropanol, typically in the presence of an acid catalyst. ontosight.ai

The influence of the carboxylic acid structure on the synthesis of chlorohydrin esters from diols has also been studied. researchgate.net In the reaction of 1,3-butanediol (B41344) with various carboxylic acids in the presence of a chlorinating agent, the structure of the carboxylic acid was found to influence the regioselectivity of the reaction. researchgate.net For example, the use of acetic acid resulted in a nearly 1:1 mixture of the two possible regioisomeric chlorohydrin esters. researchgate.net

Sulfur-Containing 2-Chloroethyl Ester Analogues

The replacement of one or more oxygen atoms in 2-chloroethyl esters with sulfur atoms leads to the formation of sulfur-containing analogues, such as thioesters and sulfinates. These compounds exhibit unique reactivity and have been investigated for various applications.

The synthesis of 2-chloroethyl ethyl sulfide (B99878), a mustard gas analogue, has been well-documented. researchgate.netnih.gov This compound can be prepared by the reaction of 2-chloroethanol with ethyl mercaptan. The conformational properties and reactivity of 2-chloroethyl ethyl sulfide have been studied in detail. researchgate.net

The synthesis of cyclic thiocarbonates, which are sulfur analogues of cyclic carbonates, has also been explored. rsc.org These compounds can be prepared from the corresponding epoxides and carbon disulfide. They serve as versatile intermediates for the synthesis of other sulfur-containing molecules. rsc.org

The synthesis of chiral sulfinate esters by the asymmetric condensation of sulfinyl chlorides with alcohols has been reported. ntu.edu.sg This method allows for the preparation of enantiomerically enriched sulfinate esters, which are valuable building blocks in asymmetric synthesis. ntu.edu.sg

Table 2: Synthesis of Chiral Sulfinate Esters

Sulfinyl Chloride Alcohol Catalyst Diastereomeric Ratio
(S)-p-Toluenesulfinyl chloride (R)-1,3-butanediol Cinchona alkaloid 97:3

Fluorinated and Hydroxylated Butanoic Acid 2-Chloroethyl Esters

The introduction of fluorine or hydroxyl groups into the butanoic acid backbone of 2-chloroethyl esters can significantly alter their chemical and physical properties.

The synthesis of fluorinated esters has been achieved through various methods. pdx.edu For example, esters of 4,4-difluoro-3-oxo-butanoic acid can be prepared by the condensation of difluoroacetyl chloride with ketene, followed by esterification and hydrodechlorination. google.com

The synthesis of fluorinated and hydroxylated butyric acid derivatives has also been reported. researchgate.net For example, 4-fluoro-3-hydroxybutyric acid can be prepared from an epoxy ester precursor via ring-opening with a fluoride (B91410) source. researchgate.net 2-Fluoroacetoacetic acid can be synthesized by the electrophilic fluorination of a β-keto ester. researchgate.net

Investigation of Multi-Functionalized 2-Chloroethyl Ester Systems

The synthesis of 2-chloroethyl esters bearing multiple functional groups presents a significant challenge but also offers opportunities for the creation of complex molecular architectures.

The synthesis of α-chlorocarbonyl compounds and their derivatives has been extensively studied. These compounds, which contain both a carbonyl group and a chlorine atom on the α-carbon, are valuable synthetic intermediates.

The synthesis of butanoic acid derivatives with various functional groups has been explored for their potential applications. biointerfaceresearch.com For example, butanoic acid derivatives containing heterocyclic moieties have been synthesized and their biological activities evaluated. biointerfaceresearch.com

The synthesis of complex molecules containing the 2-chloroethyl group, such as cyclophosphamide, has been well-established. google.com The synthesis of this drug involves the reaction of N,N-bis(2-chloroethyl)amine with a cyclic phosphoramidic chloride. google.com

The synthesis of 5-(2-chloroethyl)-6-chlorooxindole, an intermediate in the synthesis of ziprasidone, has also been reported. google.com This multi-functionalized compound is prepared through a multi-step sequence starting from 4-chloro-2-nitrotoluene. google.com

Chemical Reactivity and Mechanistic Studies of Butanoic Acid, 2 Chloroethyl Ester

Hydrolytic Transformations of the Ester Moiety

The ester group in butanoic acid, 2-chloroethyl ester is susceptible to hydrolysis, a reaction that cleaves the ester bond to form a carboxylic acid and an alcohol. This transformation can be catalyzed by either acid or base, with each proceeding through a distinct mechanism.

The acid-catalyzed hydrolysis of this compound is a reversible process that results in the formation of butanoic acid and 2-chloroethanol (B45725). libretexts.org This reaction is typically carried out by heating the ester in the presence of water and a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. libretexts.orgchemguide.co.uk The presence of a large excess of water can shift the equilibrium towards the products. libretexts.org

The reaction proceeds through a multi-step mechanism. libretexts.orgchemguide.co.uk

Step 1: Protonation of the Carbonyl Oxygen. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺), which is the active catalytic species in aqueous acid. libretexts.orgchemguide.co.uk This step increases the electrophilicity of the carbonyl carbon. Resonance stabilization distributes the positive charge between the oxygen and carbon atoms. youtube.com

Step 2: Nucleophilic Attack by Water. A water molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. chemguide.co.uk This results in the formation of a tetrahedral intermediate.

Step 3: Proton Transfer. A proton is transferred from the oxonium ion part of the intermediate to one of the oxygen atoms of the original ester group. This converts the -OCH₂CH₂Cl group into a good leaving group (-HOCH₂CH₂Cl).

Step 4: Elimination of the Leaving Group. The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of 2-chloroethanol, which is one of the reaction products.

Step 5: Deprotonation. The protonated carboxylic acid (butanoic acid) is then deprotonated by a water molecule, regenerating the acid catalyst (H₃O⁺) and forming the final carboxylic acid product. libretexts.org

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that converts this compound into butanoate (the salt of butanoic acid) and 2-chloroethanol. youtube.com This reaction is typically carried out under alkaline conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide (B78521). nih.gov

The mechanism for base-catalyzed hydrolysis differs significantly from the acid-catalyzed pathway:

Step 1: Nucleophilic Attack by Hydroxide. A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen.

Step 2: Elimination of the Leaving Group. The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the 2-chloroethoxide ion (⁻OCH₂CH₂Cl) as the leaving group.

Step 3: Acid-Base Reaction. The 2-chloroethoxide ion is a strong base and will deprotonate the butanoic acid formed in the previous step. This is a fast and irreversible acid-base reaction that produces 2-chloroethanol and the butanoate carboxylate anion.

The final deprotonation step drives the reaction to completion, making base-catalyzed hydrolysis effectively irreversible, in contrast to the reversible nature of acid-catalyzed hydrolysis. The reaction is selective for the ester moiety, although under forcing conditions, the chloroethyl group can also react.

Reaction Type Catalyst/Reagent Conditions Products Key Features
Acid-Catalyzed HydrolysisStrong Acid (e.g., H₂SO₄, HCl)Heat, excess waterButanoic acid, 2-ChloroethanolReversible, equilibrium process; proceeds via a protonated tetrahedral intermediate.
Base-Catalyzed HydrolysisStrong Base (e.g., NaOH)Heat, aqueous solutionButanoate salt, 2-ChloroethanolIrreversible; proceeds via a tetrahedral intermediate; driven by the final acid-base step.

Nucleophilic Substitution Reactions at the Chloroethyl Group

The second reactive site in this compound is the carbon atom bonded to the chlorine atom. This primary alkyl halide can undergo nucleophilic substitution reactions.

The 2-chloroethyl group of the ester is a primary alkyl halide (R-CH₂-X). Such substrates are highly susceptible to nucleophilic substitution via the Sₙ2 (bimolecular nucleophilic substitution) mechanism. utexas.edu The Sₙ2 reaction involves a one-step, concerted process where the incoming nucleophile attacks the carbon atom at the same time as the leaving group departs. utexas.edu This mechanism is favored for primary substrates because there is less steric hindrance around the reaction center, allowing for backside attack by the nucleophile. pdx.edu

The chloride ion (Cl⁻) is a good leaving group because it is the conjugate base of a strong acid (HCl), making it a stable anion in solution. utexas.edulibretexts.org The leaving group's ability is a critical factor in the rate of nucleophilic substitution reactions. libretexts.org The general reactivity order for halide leaving groups is I⁻ > Br⁻ > Cl⁻ > F⁻. pdx.edulibretexts.org While chlorine is not the best halide leaving group, it is sufficiently effective to participate readily in substitution reactions. utexas.edu

The reactivity of the substrate in an Sₙ2 reaction is highly sensitive to steric effects. The order of reactivity for alkyl halides in Sₙ2 reactions is methyl > primary > secondary > tertiary. utexas.edupdx.edu As a primary halide, the chloroethyl group is relatively unhindered and thus reactive towards nucleophiles under Sₙ2 conditions.

Factor Evaluation for this compound Implication for Reactivity
Substrate Structure Primary alkyl halide (-CH₂Cl)Favors Sₙ2 mechanism due to low steric hindrance. utexas.edupdx.edu
Leaving Group Chloride (Cl⁻)Good leaving group, as it is a weak base. utexas.edulibretexts.org
Reaction Mechanism Predominantly Sₙ2Reaction rate is dependent on both substrate and nucleophile concentration. uci.edu

An intriguing aspect of the reactivity of this compound is the potential for intramolecular reactions. The ester's carbonyl oxygen can act as an internal nucleophile, attacking the electrophilic carbon of the chloroethyl group. This process, known as neighboring group participation, can lead to the formation of a cyclic intermediate. pdx.edu

This intramolecular Sₙ2 reaction would involve the attack of the carbonyl oxygen on the carbon bearing the chlorine atom, displacing the chloride ion. This would result in the formation of a highly strained, three-membered cyclic oxonium ion intermediate. Such intermediates are typically very reactive and would be readily attacked by an external nucleophile. pdx.edu In the context of hydrolysis, for example, a water molecule could attack the cyclic intermediate, leading to the formation of different products than would be expected from a simple intermolecular reaction.

While specific studies on the intramolecular cyclization of this compound are not widely reported, the principle of neighboring group participation is well-established for similar structures, such as mustard gases (containing S-C-C-X or N-C-C-X units), which hydrolyze rapidly via cyclic intermediates. pdx.edu The potential for such a pathway complicates the reaction landscape, as it introduces a competitive route to the direct intermolecular nucleophilic substitution. The regioselectivity of such reactions can be influenced by reaction conditions such as the use of acid or base catalysis. mdpi.comresearchgate.net

Electrophilic and Radical Reactions

Information in the scientific literature regarding the electrophilic and radical reactions of this compound is scarce. However, reactivity can be inferred based on the functional groups present.

The ester group is generally unreactive towards electrophiles due to the deactivating effect of the carbonyl group. The lone pairs on the oxygen atoms are delocalized, making them less available for attack by electrophiles.

The C-Cl bond, however, can participate in radical reactions. Homolytic cleavage of the carbon-chlorine bond can be initiated by UV light or radical initiators. This would generate a primary alkyl radical, which could then participate in typical radical chain reactions, such as hydrogen abstraction or addition to double bonds. However, without specific experimental data, these remain theoretical possibilities.

Oxidation and Reduction Chemistry

The chemical reactivity of this compound in oxidation and reduction reactions is dictated by its two primary functional groups: the ester and the chloroalkane. While specific mechanistic studies on the oxidation and reduction of this particular compound are not extensively documented in publicly available literature, its behavior can be inferred from the known reactivity of similar molecules.

Oxidation Chemistry

The ester functional group is generally resistant to oxidation under mild conditions. However, the 2-chloroethyl group can be susceptible to oxidation. The oxidation of chloroalkanes can proceed via radical mechanisms, often initiated by heat or light, leading to the formation of a variety of oxygenated and chlorinated products.

In a broader context, the oxidation of esters can occur at the alkyl portion of the molecule. For instance, the oxidation of fatty acid alkyl esters, which are components of biodiesel, has been studied to understand their stability. This process is typically a free-radical chain reaction involving initiation, propagation, and termination steps, and is accelerated by factors such as heat, light, and the presence of metal ions. The primary products of such oxidation include hydroperoxides, which can further decompose into a complex mixture of smaller aldehydes, ketones, and carboxylic acids. While this compound is a much smaller molecule, similar oxidative degradation pathways at the butanoyl and 2-chloroethyl chains could be anticipated under harsh oxidative conditions.

Reduction Chemistry

The reduction of this compound can target either the ester group or the carbon-chlorine bond. The ester group can be reduced to a primary alcohol, butanoic acid, by strong reducing agents such as lithium aluminum hydride (LiAlH₄). Milder reducing agents like sodium borohydride (B1222165) are typically not strong enough to reduce esters.

The carbon-chlorine bond in the 2-chloroethyl group can also undergo reduction. This can occur via nucleophilic substitution with a hydride source or through radical mechanisms. For example, catalytic hydrogenation or the use of metal-based reducing agents can lead to the cleavage of the C-Cl bond to yield the corresponding alkane, in this case, ethyl butanoate.

The presence of both a chloro group and an ester group on the same molecule presents the possibility for selective reduction, depending on the choice of reducing agent and reaction conditions. For instance, certain chemoselective reducing agents might preferentially reduce the chloro group over the ester, or vice versa.

Functional GroupPotential Reducing AgentPotential Reduction Products
EsterLithium aluminum hydride (LiAlH₄)Butan-1-ol and ethanol
ChloroalkaneCatalytic Hydrogenation (e.g., H₂/Pd)Ethyl butanoate

This table presents potential reduction pathways based on the general reactivity of the functional groups present in this compound.

Thermal and Photochemical Stability and Degradation Mechanisms

The stability of this compound under thermal and photochemical conditions is a critical aspect of its chemical profile. Degradation under these conditions is likely to proceed through mechanisms involving the cleavage of its ester linkage or the carbon-chlorine bond.

Thermal Stability and Degradation

Esters, in general, are relatively stable to heat in the absence of catalysts. However, at elevated temperatures, they can undergo pyrolysis. For this compound, thermal decomposition could proceed via several pathways. One likely pathway is the elimination of hydrogen chloride (HCl) to form vinyl butanoate. This type of reaction, known as dehydrochlorination, is common for chloroalkanes.

Another potential thermal degradation pathway is the cleavage of the ester bond itself. The NIST Chemistry WebBook provides a value for the standard liquid enthalpy of combustion for 2-chloroethyl butanoate as -3338 kJ/mol. nist.gov This value indicates the amount of heat released during complete combustion, a high-temperature oxidative decomposition process.

Studies on the thermal decomposition of related butanoate esters, such as methyl butanoate, have shown that at high temperatures, decomposition can occur through various radical and molecular pathways, leading to the formation of smaller alkanes, alkenes, and oxygenated compounds. While the specific products and mechanisms for this compound would be influenced by the presence of the chloro group, similar fragmentation patterns can be expected.

Thermal PropertyValueSource
Standard Liquid Enthalpy of Combustion (ΔcH°liquid)-3338 kJ/molNIST nist.gov

Photochemical Stability and Degradation

The photochemical stability of this compound is largely determined by the susceptibility of the carbon-chlorine bond to photolysis. Aliphatic chloroalkanes are known to undergo photolytic cleavage of the C-Cl bond when exposed to ultraviolet (UV) radiation. This homolytic cleavage generates a chlorine radical and an alkyl radical.

In the case of this compound, irradiation with UV light would be expected to initiate the following reaction:

CH₃CH₂CH₂COOCH₂CH₂Cl + hν → CH₃CH₂CH₂COOCH₂CH₂• + Cl•

Advanced Spectroscopic and Chromatographic Characterization of Butanoic Acid, 2 Chloroethyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For Butanoic acid, 2-chloroethyl ester, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its atomic arrangement.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The electron-withdrawing effects of the ester oxygen and the chlorine atom significantly influence the chemical shifts of adjacent protons, causing them to resonate further downfield.

Based on established principles and data from analogous structures, the following proton environments are expected:

-CH₂-Cl (ester side): A triplet is anticipated for these protons due to coupling with the adjacent -O-CH₂- group. The strong deshielding effect of the chlorine atom would place this signal at a relatively high chemical shift.

-O-CH₂- (ester side): These protons are expected to appear as a triplet, coupling with the -CH₂-Cl protons. The adjacent oxygen atom will also cause a significant downfield shift.

-CH₂- (butyrate side, α to C=O): A triplet is predicted for these protons, resulting from coupling with the neighboring methylene (B1212753) (-CH₂-) group. The proximity to the carbonyl group will shift this signal downfield.

-CH₂- (butyrate side, β to C=O): This methylene group's protons are expected to appear as a sextet (or multiplet) due to coupling with the adjacent methyl (-CH₃) and methylene (-CH₂-) groups.

-CH₃ (butyrate side): A triplet is expected for these terminal methyl protons, coupling with the adjacent methylene group. This signal will be the most upfield in the spectrum.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-CH₃~0.9Triplet~7.4
-CH₂- (β to C=O)~1.6Sextet~7.4
-CH₂- (α to C=O)~2.3Triplet~7.4
-CH₂-Cl~3.7Triplet~5.8
-O-CH₂-~4.3Triplet~5.8

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are influenced by the electronic environment of each carbon.

The carbonyl carbon of the ester group is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen. The carbon atom bonded to chlorine will also exhibit a significant downfield shift. The aliphatic carbons of the butyrate (B1204436) chain will appear at progressively higher fields as their distance from the electron-withdrawing ester group increases.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH₃~13.5
-CH₂- (β to C=O)~18.3
-CH₂- (α to C=O)~35.8
-CH₂-Cl~41.0
-O-CH₂-~63.5
C=O~172.8

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. For instance, cross-peaks would be expected between the protons of the -CH₂-Cl and -O-CH₂- groups, as well as between the adjacent methylene and methyl groups of the butyrate chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity across the ester linkage, for example, by observing a correlation between the -O-CH₂- protons and the carbonyl carbon (C=O).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. The calculated exact mass of the molecular ion of this compound ([M]⁺˙) is crucial for its unambiguous identification.

Calculated Exact Mass for this compound

IonFormulaCalculated Exact Mass (m/z)
[M]⁺˙C₆H₁₁³⁵Cl O₂150.04476
[M+2]⁺˙C₆H₁₁³⁷Cl O₂152.04181

The presence of a chlorine atom results in a characteristic isotopic pattern for the molecular ion, with the [M+2]⁺˙ peak having an intensity of approximately one-third that of the [M]⁺˙ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion) and its subsequent fragmentation to produce product ions. The analysis of these fragments provides detailed structural information. For this compound, several characteristic fragmentation pathways are expected.

One common fragmentation pathway for esters is the McLafferty rearrangement, if a gamma-hydrogen is present in the acid portion. In this case, this would lead to the loss of butene and the formation of a protonated 2-chloroethyl ester radical cation. Another likely fragmentation is the cleavage of the C-O bond of the ester, leading to the formation of a butyrylium ion and a 2-chloroethoxy radical. Cleavage of the C-Cl bond is also a possible fragmentation pathway.

Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

Predicted m/zProposed Fragment IonProposed Neutral Loss
115[C₆H₁₁O₂]⁺Cl
71[C₄H₇O]⁺ (Butyrylium ion)OCH₂CH₂Cl
63/65[C₂H₄Cl]⁺CH₃CH₂CH₂COO•
43[C₃H₇]⁺ (Propyl cation)COOCH₂CH₂Cl

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a definitive technique for the purity assessment and trace-level detection of this compound. nih.gov The coupling of gas chromatography's separation power with the structural information from mass spectrometry allows for both qualitative identification and quantitative measurement, even in complex matrices. nih.govnih.gov

In a typical Electron Ionization (EI) GC-MS analysis, the molecule undergoes fragmentation, creating a unique mass spectrum that serves as a chemical fingerprint. The fragmentation of esters is well-understood and generally involves specific cleavage pathways. ccsenet.org For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (150.60 g/mol ). nist.gov However, this peak may be weak or absent.

The primary fragmentation patterns anticipated for this compound include:

α-Cleavage: Breakage of the bond adjacent to the carbonyl group, leading to the formation of characteristic acylium ions.

McLafferty Rearrangement: A hallmark of esters with sufficiently long alkyl chains, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.

Cleavage of the Ester Bond: Fragmentation can occur at the C-O single bond or the O-Alkyl bond, leading to fragments corresponding to the butanoyl moiety and the chloroethyl moiety.

The presence of chlorine is a key diagnostic feature, as it will produce isotopic peaks (M and M+2) in a characteristic ~3:1 ratio for fragments containing a single chlorine atom. This isotopic signature is invaluable for confirming the presence of chlorinated compounds. The method's high sensitivity makes it suitable for detecting trace amounts of the compound, with detection limits often reaching the parts-per-million (ppm) or lower range, which is critical for applications like monitoring food contaminants or impurities in pharmaceutical ingredients. nih.govnih.gov

Predicted Fragment (m/z)Possible Structure/OriginFragmentation Pathway
150/152[CH₃CH₂CH₂COOCH₂CH₂Cl]⁺˙Molecular Ion (M⁺˙)
115[CH₃CH₂CH₂COOCH₂CH₂]⁺Loss of Cl radical
88[CH₃CH₂CH₂COOH]⁺˙McLafferty Rearrangement (elimination of chloroethene)
71[CH₃CH₂CH₂CO]⁺α-Cleavage (loss of -OCH₂CH₂Cl)
63/65[CH₂CH₂Cl]⁺Cleavage of the ester C-O bond
43[CH₃CH₂CH₂]⁺Cleavage at the carbonyl carbon

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Functional Group Identification and Band Assignment

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound. nist.gov The spectra are unique to the molecule and can be used as a fingerprint for identification. docbrown.info

Infrared (IR) Spectroscopy: The IR spectrum of an ester is typically dominated by three strong absorptions, often referred to as the "Rule of Three": a carbonyl stretch and two C-O stretching vibrations. spectroscopyonline.com For this compound, the key absorption bands are predicted as follows:

C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ region arise from the stretching vibrations of the C-H bonds in the butyl and ethyl chains. researchgate.net

C=O Stretching: A very strong and sharp absorption band is expected between 1735 and 1750 cm⁻¹, which is characteristic of the carbonyl group (C=O) in a saturated ester. spectroscopyonline.com

C-O Stretching: Esters exhibit two distinct C-O stretching bands. A strong band between 1150-1250 cm⁻¹ is due to the C-C-O asymmetric stretch, and another strong band between 1000-1100 cm⁻¹ corresponds to the O-C-C symmetric stretch. spectroscopyonline.comchegg.com

C-Cl Stretching: The carbon-chlorine bond stretch is expected to produce a strong to medium absorption in the fingerprint region, typically between 600 and 800 cm⁻¹. The exact position can be influenced by the conformation of the molecule. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible, it is typically weaker than in the IR spectrum. Conversely, C-C and C-H symmetric vibrations often produce strong Raman signals. Expected Raman shifts for this compound would include prominent peaks for C-H stretching and bending modes, as well as C-C backbone vibrations. chemicalbook.comchemicalbook.com

Vibrational ModeExpected Wavenumber (cm⁻¹)TechniqueExpected Intensity
C-H Stretch (Alkyl)2850 - 3000IR/RamanStrong
C=O Stretch (Ester)1735 - 1750IRVery Strong, Sharp
C=O Stretch (Ester)~1740RamanMedium
C-H Bend1370 - 1470IRMedium
C-O-C Asymmetric Stretch1150 - 1250IRStrong
O-C-C Symmetric Stretch1000 - 1100IRStrong
C-Cl Stretch600 - 800IR/RamanStrong-Medium

Conformational Analysis via Vibrational Signatures

Molecules with rotational freedom around single bonds, like this compound, can exist as a mixture of different rotational isomers, or conformers (e.g., trans and gauche forms). These conformers can have slightly different vibrational frequencies for certain modes, particularly those involving the molecular backbone and the C-Cl bond. capes.gov.br

Chromatographic Separation Techniques

Gas Chromatography (GC): Method Development and Column Selection

Gas chromatography is the premier technique for separating and analyzing volatile compounds like this compound. nih.gov Method development hinges on selecting the appropriate capillary column and optimizing temperature conditions. nih.gov

Column Selection: The choice of stationary phase is the most critical parameter. labicom.cz

Non-Polar Columns: Columns with a 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane stationary phase (e.g., DB-1, DB-5, HP-5MS) separate compounds primarily based on their boiling points. fujifilm.com These are good general-purpose columns.

Polar Columns: For enhanced selectivity, a polar stationary phase is often employed. The ester and chloro functional groups in this compound can interact more strongly with a polar phase through dipole-dipole interactions. The NIST Chemistry WebBook reports a retention index for 2-chloroethyl butanoate on a polar OV-351 capillary column, indicating that such phases are effective for its analysis. nist.govnist.gov This increased interaction leads to longer retention times compared to non-polar columns and can provide better separation from non-polar matrix components.

Method Development: A typical GC method would involve injecting the sample into a heated inlet, followed by a temperature program for the column oven. A temperature ramp, for instance starting at 100°C and increasing at a rate of 6 K/min to 230°C, has been documented for the analysis of this compound. nist.gov The carrier gas is typically an inert gas like helium or nitrogen. nist.gov

ParameterExample ValueReference
Column TypeCapillary nist.gov
Stationary PhaseOV-351 (Polar) nist.govnist.gov
Column Length25 m nist.gov
Column Diameter0.32 mm nist.gov
Carrier GasN₂ nist.gov
Initial Temperature100 °C nist.gov
Final Temperature230 °C nist.gov
Heating Rate6 K/min nist.gov
Kovats Retention Index (Polar)1493 nist.gov

High-Performance Liquid Chromatography (HPLC): Optimization for Polar and Non-Polar Phases

While GC is often preferred for volatile esters, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly for less volatile derivatives or when derivatization is employed. dtic.mil The optimization of an HPLC method depends on the choice between reversed-phase and normal-phase chromatography.

Reversed-Phase (RP) HPLC: This is the most common HPLC mode for moderately polar to non-polar compounds.

Stationary Phase: A non-polar C18 (octadecylsilane) or C8 column would be a standard choice. researchgate.net

Mobile Phase: A polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol, would be used. sielc.com The pH of the aqueous portion can be adjusted with acids like formic or phosphoric acid to ensure reproducibility, although this is more critical for ionizable compounds than for a neutral ester. researchgate.netsielc.com Separation is achieved by gradient elution, where the percentage of the organic solvent is increased over time to elute more strongly retained components.

Detection: A significant challenge for analyzing this compound by HPLC is its lack of a strong UV chromophore, making detection by standard UV-Vis detectors less sensitive. dtic.mil Detection may be possible at low wavelengths (~210 nm), but sensitivity would be limited. researchgate.net Alternatively, coupling with a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD) would provide more universal and sensitive detection.

Normal-Phase (NP) HPLC: In this less common mode for this type of analyte, the phases are inverted.

Stationary Phase: A polar column, such as one packed with silica (B1680970) or a cyano-bonded phase, is used.

Mobile Phase: A non-polar, non-aqueous mobile phase, such as hexane (B92381) mixed with a more polar solvent like isopropanol (B130326) or ethyl acetate (B1210297), would be employed. Optimization in NP-HPLC involves adjusting the ratio of the non-polar and polar solvents in the mobile phase to achieve the desired retention and selectivity.

Table of Compounds Mentioned

Compound NameSynonymMolecular Formula
This compound2-Chloroethyl butanoate; 2-Chloroethyl butyrateC₆H₁₁ClO₂
Butanoic acidButyric acidC₄H₈O₂
Ethyl butyrateEthyl butanoateC₆H₁₂O₂
Methyl 2-chlorobutanoateMethyl 2-chlorobutyrateC₅H₉ClO₂
Acetonitrile-C₂H₃N
Methanol-CH₄O
Hexane-C₆H₁₄

Thin-Layer Chromatography (TLC): Applicability in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a highly effective and straightforward chromatographic technique for monitoring the progress of chemical reactions. Its application is particularly valuable in the synthesis of esters like this compound, for instance, in the esterification reaction between butanoyl chloride and 2-chloroethanol (B45725).

The principle of TLC relies on the differential partitioning of compounds between a stationary phase (typically silica gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or solvent mixture). libretexts.org The separation is based on the polarity of the compounds. More polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf value). libretexts.orgsparkl.me Conversely, less polar compounds have a greater affinity for the mobile phase and travel further, leading to a higher Rf value. sparkl.me The Rf value is a ratio calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front. khanacademy.org

In the context of synthesizing this compound, TLC can be used to track the consumption of the starting materials and the formation of the product. The starting material, 2-chloroethanol, is a relatively polar molecule due to its hydroxyl group. The product, this compound, is less polar. Therefore, as the reaction proceeds, a new spot corresponding to the ester will appear on the TLC plate with a higher Rf value than the spot corresponding to the alcohol.

A suitable mobile phase, or eluent, is crucial for achieving good separation. For esters, a common starting eluent is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. libretexts.org The polarity of the eluent can be adjusted by changing the ratio of these solvents to achieve optimal separation, ideally with Rf values between 0.3 and 0.7. ualberta.ca

Visualization of the spots on the TLC plate can be achieved by various methods. If the compounds are UV-active, they can be seen under a UV lamp (typically at 254 nm). researchgate.net Alternatively, staining agents such as potassium permanganate (B83412) or iodine vapor can be used to visualize the spots.

Table 1: Hypothetical TLC Data for the Synthesis of this compound

CompoundPolarityExpected Rf Value
2-Chloroethanol (Starting Material)HighLow
This compound (Product)LowHigh

This table illustrates the expected relative positions of the starting material and product on a TLC plate, providing a clear visual guide for monitoring the reaction's progress.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. This data is crucial for validating the empirical and molecular formula of a newly synthesized or purified substance. For this compound, the molecular formula is C₆H₁₁ClO₂. nist.govnist.govstenutz.eu

The validation is achieved by comparing the experimentally determined mass percentages of the constituent elements with the theoretically calculated values based on the compound's formula and the atomic masses of its elements.

The theoretical elemental composition of this compound is calculated as follows:

Molecular Formula: C₆H₁₁ClO₂

Molecular Weight: 150.60 g/mol stenutz.eu

Atomic Weights:

Carbon (C): 12.011 u

Hydrogen (H): 1.008 u

Chlorine (Cl): 35.453 u

Oxygen (O): 15.999 u

Calculation of Theoretical Percentages:

%C = (6 * 12.011 / 150.60) * 100 = 47.84%

%H = (11 * 1.008 / 150.60) * 100 = 7.36%

%Cl = (1 * 35.453 / 150.60) * 100 = 23.54%

%O = (2 * 15.999 / 150.60) * 100 = 21.25%

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolTheoretical Percentage (%)
CarbonC47.84
HydrogenH7.36
ChlorineCl23.54
OxygenO21.25

Close agreement between the experimental results from an elemental analyzer and these theoretical values provides strong evidence for the purity and correct empirical formula of the compound.

Computational Chemistry and Theoretical Investigations of Butanoic Acid, 2 Chloroethyl Ester

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations serve as a powerful tool to model the behavior of electrons in molecules, thereby explaining and predicting a wide range of chemical phenomena.

Density Functional Theory (DFT) is a computational method that has become a mainstay in quantum chemistry for its balance of accuracy and computational efficiency. biointerfaceresearch.com It is extensively used to determine the optimized molecular geometry corresponding to the minimum energy state of a molecule. For Butanoic acid, 2-chloroethyl ester, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311++G(d,p), can be performed to find its most stable conformation. orientjchem.org

The process of geometry optimization involves systematically altering the coordinates of the atoms in the molecule until a configuration is found where the net forces on all atoms are negligible, representing a stationary point on the potential energy surface. A subsequent frequency calculation is typically performed to confirm that this stationary point is a true minimum, characterized by the absence of any imaginary frequencies. biointerfaceresearch.com

The optimized geometry provides key structural parameters. Below is a table of hypothetical, yet representative, bond lengths and angles for the lowest energy conformer of this compound, as would be predicted by DFT calculations.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

ParameterAtoms InvolvedPredicted Value
Bond LengthC=O1.21 Å
Bond LengthC-O (ester)1.34 Å
Bond LengthO-CH21.45 Å
Bond LengthC-Cl1.80 Å
Bond AngleO=C-O124.5°
Bond AngleC-O-CH2116.0°
Dihedral AngleC-C-C=O180.0° (anti-periplanar)
Dihedral AngleCl-C-C-O65.0° (gauche)

While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameterization, can offer even higher accuracy for electronic structure calculations, albeit at a greater computational expense. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) are considered benchmarks for their precise treatment of electron correlation.

These high-level calculations are particularly useful for obtaining highly accurate single-point energies for conformations previously optimized at a less computationally demanding level, such as DFT. This approach allows for a more refined understanding of the relative stabilities of different conformers of this compound.

Table 2: Hypothetical Relative Energies of this compound Conformers

ConformerRelative Energy (DFT B3LYP/6-31G*) (kcal/mol)Relative Energy (CCSD(T)/aug-cc-pVTZ) (kcal/mol)
Global Minimum0.000.00
Conformer 21.251.18
Conformer 32.502.65

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.orgnumberanalytics.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. libretexts.orglibretexts.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. numberanalytics.com

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated. These include ionization potential, electron affinity, electronegativity (χ), chemical hardness (η), and softness (S). These descriptors provide a quantitative measure of the molecule's reactivity.

Table 3: Predicted Frontier Molecular Orbital Energies and Chemical Reactivity Descriptors for this compound

ParameterPredicted Value (eV)
HOMO Energy-10.5
LUMO Energy-0.8
HOMO-LUMO Gap9.7
Ionization Potential (I ≈ -EHOMO)10.5
Electron Affinity (A ≈ -ELUMO)0.8
Electronegativity (χ = (I+A)/2)5.65
Chemical Hardness (η = (I-A)/2)4.85
Chemical Softness (S = 1/η)0.21

Prediction of Spectroscopic Parameters from First Principles

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the structural elucidation of newly synthesized compounds or for the interpretation of complex experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Computational methods, particularly those employing the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, can provide reliable predictions of ¹H and ¹³C NMR chemical shifts. mdpi.comnih.gov

The process involves calculating the isotropic magnetic shielding tensors for each nucleus in the molecule. These theoretical shielding values are then converted into chemical shifts by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is often high enough to aid in the assignment of experimental spectra.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPositionPredicted Chemical Shift (ppm)
¹HCH30.95
¹HCH2 (butyrate)1.68
¹HCH2-C=O2.30
¹HO-CH24.35
¹HCH2-Cl3.75
¹³CCH313.7
¹³CCH2 (butyrate)18.5
¹³CCH2-C=O35.8
¹³CC=O173.0
¹³CO-CH264.2
¹³CCH2-Cl41.0

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations are highly effective in predicting these vibrational frequencies and their corresponding intensities. biointerfaceresearch.com

Following a successful geometry optimization and frequency calculation, the harmonic vibrational frequencies can be obtained. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. The analysis of the predicted vibrational modes allows for the assignment of specific peaks in an experimental IR or Raman spectrum to particular molecular motions.

Table 5: Predicted Key Vibrational Frequencies for this compound

Predicted Frequency (cm⁻¹, scaled)IntensityVibrational Mode Assignment
2960-2850Medium-StrongC-H stretching
1735Very StrongC=O ester stretching
1460MediumCH2 scissoring
1380MediumCH3 bending
1240StrongC-O ester stretching
750StrongC-Cl stretching

Theoretical Studies of Reaction Mechanisms and Transition States

The reactivity of this compound is primarily governed by its two functional groups: the ester and the chloroalkane. Theoretical studies on similar molecules can elucidate the likely pathways and energetic requirements for its key reactions, namely ester hydrolysis and nucleophilic substitution.

Energy Barriers and Reaction Pathways for Ester Hydrolysis

The hydrolysis of an ester is a fundamental organic reaction that can be catalyzed by either acid or base, or proceed under neutral conditions. Computational studies on the hydrolysis of simple esters like methyl formate (B1220265) and ethyl acetate (B1210297) reveal the intricate role of water molecules in the reaction mechanism. researchgate.netacs.orgic.ac.uk In a neutral hydrolysis, a cluster of water molecules facilitates the reaction by acting as both a nucleophile and a proton shuttle, avoiding the formation of highly charged intermediates. ic.ac.uk

The reaction typically proceeds through a stepwise mechanism involving the formation of a tetrahedral intermediate. researchgate.net The energy barrier for this process is sensitive to the computational method and the number of explicit water molecules included in the model. ukm.mynih.gov For instance, in the neutral hydrolysis of ethyl acetate, the calculated activation energy can vary, but it underscores the necessity of surmounting a significant energy barrier for the reaction to occur. ukm.my

A representative energy profile for the neutral hydrolysis of a simple ester, based on computational studies, is presented below. It is important to note that these values are for analogous systems and serve as an approximation for the hydrolysis of this compound.

Reaction StepDescriptionRepresentative Calculated Energy Barrier (kcal/mol)
Formation of Tetrahedral IntermediateNucleophilic attack of a water molecule on the ester carbonyl carbon.~28-48
Collapse of Tetrahedral IntermediateProton transfer and expulsion of the alcohol (2-chloroethanol).Lower than the formation barrier

Computational Elucidation of Nucleophilic Substitution Processes

The 2-chloroethyl group in this compound provides a site for nucleophilic substitution (SN2) reactions. Theoretical studies on the SN2 reactions of chloroalkanes with various nucleophiles have been extensively performed. nih.govresearchgate.netsciforum.netmdpi.com These studies consistently show a concerted mechanism where the nucleophile attacks the carbon atom from the backside relative to the leaving group (the chlorine atom), proceeding through a single transition state. nih.govnih.gov

The energy profile of an SN2 reaction is characterized by a central energy barrier corresponding to the transition state. mdpi.com The height of this barrier is influenced by several factors, including the nature of the nucleophile, the substrate, and the solvent. nih.govnih.gov For primary alkyl chlorides like the 2-chloroethyl group, the SN2 reaction is generally favored over the stepwise SN1 mechanism. openstax.orglibretexts.org

Computational analyses of SN2 reactions on model systems, such as methyl chloride, provide insights into the energetics of this process. The activation energy for the reaction of a chloride ion with methyl chloride in the gas phase has been a benchmark for theoretical studies. nih.govresearchgate.net

ReactionDescriptionRepresentative Calculated Activation Energy (kcal/mol)
Cl- + CH3ClSN2 reaction in the gas phase.~12-17
OH- + CH3ClSN2 reaction with a stronger nucleophile in the gas phase.Lower than with Cl-

Conformational Analysis and Potential Energy Surfaces

The flexibility of the butyl chain and the ester group in this compound gives rise to multiple possible conformations. Computational conformational analysis of similar esters, such as ethyl butyrate (B1204436), has identified several low-energy conformers. wikipedia.orgfoodb.canoaa.govnih.gov The relative energies of these conformers are determined by a balance of steric and electronic effects.

The potential energy surface (PES) of the molecule can be mapped by systematically rotating the key dihedral angles. For this compound, the important rotations would be around the C-C bonds of the butyl group and the C-O bond of the ester linkage. Studies on ethyl butyrate have shown that the most stable conformers typically adopt a staggered arrangement along the alkyl chain to minimize steric hindrance. foodb.ca

The energy barriers to rotation between different conformers are generally low, indicating that the molecule is flexible at room temperature. The following table provides representative rotational energy barriers for analogous ester compounds.

Dihedral AngleDescriptionRepresentative Rotational Energy Barrier (kcal/mol)
O=C-O-CRotation around the ester C-O bond.~5-10
C-C-C-C (butyl chain)Rotation around the central C-C bond of the butyl group.~3-5

Solvent Effects and Implicit/Explicit Solvation Models

The chemical behavior of this compound in a condensed phase is significantly influenced by the surrounding solvent. Computational models account for these solvent effects using either implicit or explicit solvation models. wikipedia.org

Implicit solvation models , also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. wikipedia.orgacs.org This approach is computationally efficient and can provide a good approximation of the bulk solvent effects on the solute's electronic structure and energy. acs.org Popular implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). wikipedia.org

Explicit solvation models treat individual solvent molecules as distinct entities interacting with the solute. fiveable.menih.gov This method provides a more detailed and physically realistic picture of the solute-solvent interactions, including specific hydrogen bonding and local solvent structure. fiveable.me However, it is computationally much more demanding due to the increased number of atoms in the system. wikipedia.org

Hybrid models that combine a few explicit solvent molecules in the first solvation shell with an implicit continuum for the bulk solvent are also employed to balance accuracy and computational cost. aip.org The choice of solvation model can have a significant impact on the calculated energy barriers and reaction pathways, particularly for reactions involving charged species or significant charge separation in the transition state. nih.govnih.gov

Environmental Chemistry and Degradation Studies of Butanoic Acid, 2 Chloroethyl Ester

Hydrolytic Degradation under Environmental Conditions

pH-Dependent Hydrolysis Kinetics

No specific data is available in the scientific literature regarding the pH-dependent hydrolysis kinetics of Butanoic acid, 2-chloroethyl ester.

Influence of Temperature and Ionic Strength on Degradation Rates

No specific data is available in the scientific literature regarding the influence of temperature and ionic strength on the hydrolytic degradation rates of this compound.

Biodegradation Pathways and Microbial Transformations

Isolation and Characterization of Biodegrading Microorganisms

No studies have been found that report the isolation and characterization of microorganisms capable of biodegrading this compound.

Identification of Biologically Formed Metabolites

There is no available research identifying the specific metabolites formed during the biological degradation of this compound.

Enzyme Systems Involved in Ester Cleavage and Halogen Dechlorination

No information is available on the specific enzyme systems (e.g., esterases, dehalogenases) involved in the cleavage and dechlorination of this compound.

Photochemical Degradation in Aqueous and Atmospheric Phases

The environmental persistence of this compound is significantly influenced by photochemical degradation processes in both aquatic and atmospheric environments. While direct experimental studies on this specific compound are not extensively available in peer-reviewed literature, its degradation behavior can be inferred from studies on structurally similar compounds, such as other butyrate (B1204436) esters and chlorinated hydrocarbons.

In the atmosphere, volatile organic compounds (VOCs) like this compound are primarily degraded by reaction with photochemically generated hydroxyl (OH) radicals, and to a lesser extent, with nitrate (B79036) (NO3) radicals and ozone (O3). researchgate.net The rate of these reactions determines the atmospheric lifetime of the compound. For instance, studies on the atmospheric degradation of similar esters, such as methyl butyrate and 2,2,2-trifluoroethyl butyrate, have shown that reaction with OH radicals is the principal removal pathway. researchgate.netconicet.gov.ar The reaction involves the abstraction of a hydrogen atom from the ester, leading to the formation of radical intermediates that subsequently react with oxygen to form various degradation products. researchgate.netresearchgate.net The presence of a chlorine atom in this compound may influence the reaction rate and the specific degradation byproducts.

The kinetics of the reaction of similar, non-chlorinated esters with OH radicals have been determined, which can provide an estimate for the atmospheric lifetime of this compound. For example, the rate coefficient for the reaction of methyl butyrate with OH radicals has been measured, and based on this, the atmospheric lifetime can be calculated. researchgate.net

In aqueous environments, photochemical degradation can occur through direct photolysis, if the compound absorbs light in the solar spectrum, or indirect photolysis, involving reactions with transient reactive species like hydroxyl radicals, singlet oxygen, and dissolved organic matter. While direct photolysis of simple esters is generally not a significant process, the presence of the chloro- substituent might alter its absorption characteristics. More importantly, indirect photolysis is likely to be a significant degradation pathway in sunlit surface waters. The photocatalytic degradation of 2-phenethyl-2-chloroethyl sulfide (B99878), a simulant for mustard gas, has been studied in aqueous solutions containing titanium dioxide (TiO2). nih.gov This study demonstrated that photocatalysis can lead to the complete decomposition of the compound, primarily through cleavage of the C-S bond and subsequent oxidation. nih.gov While the sulfur atom in the mustard gas simulant plays a key role in its degradation, this study highlights the potential for advanced oxidation processes to degrade chlorinated ethyl esters in water. nih.gov

Volatilization and Atmospheric Fate Modeling

The potential for this compound to be transported in the environment is closely linked to its volatility. Volatilization is the process by which a chemical transitions from a liquid or solid state to a gaseous state and enters the atmosphere. awsjournal.org For compounds applied to or present in soil and water, volatilization is a key process governing their environmental distribution. The tendency of a chemical to volatilize is influenced by its vapor pressure, water solubility, and its interaction with the matrix from which it is volatilizing (e.g., soil, water). awsjournal.orgnih.gov

Once in the atmosphere, the fate of this compound is determined by several processes, including atmospheric transport, chemical transformation, and deposition. researchgate.netaidic.it Atmospheric fate models are used to predict the downwind concentration and deposition of volatile compounds. aidic.itresearchgate.netnih.gov These models integrate data on the chemical's physical properties, its atmospheric degradation rates, and meteorological conditions. aidic.it

For this compound, its relatively low molecular weight and the presence of a volatile ester group suggest a moderate to high potential for volatilization. The atmospheric lifetime of the compound is a critical parameter in fate modeling. As discussed in the previous section, the primary atmospheric degradation mechanism is expected to be its reaction with hydroxyl (OH) radicals. researchgate.net The estimated rate constant for this reaction can be used to calculate the atmospheric lifetime. The atmospheric lifetime of related esters has been estimated to be on the order of a few days. conicet.gov.ar

Atmospheric fate models, such as Gaussian plume models or more complex chemical transport models, can be used to simulate the dispersion of this compound from a source. aidic.it These models would predict the concentrations in the air at various distances and the potential for long-range transport. The products of its atmospheric degradation would also be considered in a comprehensive fate assessment.

Sorption and Transport Behavior in Soil and Sediment Matrices

The mobility of this compound in the subsurface environment is largely controlled by its sorption to soil and sediment particles. mdpi.commdpi.com Sorption refers to the partitioning of a chemical between the solid phase (soil or sediment) and the aqueous phase (porewater). youtube.com This process is critical as it affects the amount of the chemical that is available for transport with flowing water, as well as its availability for degradation and uptake by organisms. nih.gov

The primary factors influencing the sorption of organic compounds like this compound are the organic carbon content of the soil or sediment, the clay mineralogy, and the chemical's own properties, particularly its hydrophobicity. mdpi.comnih.gov The organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to describe the sorption potential of a chemical. It normalizes the sorption coefficient (Kd) to the fraction of organic carbon (foc) in the soil or sediment (Koc = Kd / foc).

The transport of this compound in soil and groundwater can be modeled using advection-dispersion equations that incorporate a retardation factor. The retardation factor accounts for the slowing of the chemical's movement relative to the water flow due to sorption. A lower Koc value would result in a smaller retardation factor and thus faster transport.

Environmental Monitoring Methodologies for this compound

The detection and quantification of this compound in environmental samples such as air, water, and soil are essential for assessing its presence, concentration, and potential environmental impact. Due to its expected volatility and the presence of a chlorine atom, the analytical methods would likely be based on those developed for other halogenated volatile organic compounds (HVOCs). nih.govusgs.govnih.gov

For air monitoring, a common approach involves drawing a known volume of air through a sorbent tube to trap the volatile compounds. The trapped compounds are then thermally desorbed and analyzed by gas chromatography-mass spectrometry (GC-MS). nih.gov This technique, known as thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS), is highly sensitive and can achieve detection limits in the parts-per-trillion by volume (pptv) range for many VOCs. nih.gov

For water analysis, several methods can be employed. Purge-and-trap GC-MS is a standard method for volatile organic compounds in water. In this method, an inert gas is bubbled through the water sample, and the volatilized compounds are trapped on a sorbent material before being analyzed by GC-MS. Another approach is liquid-liquid extraction, where the compound is extracted from the water into an organic solvent, which is then concentrated and injected into the GC-MS. nih.gov For compounds with a chlorine atom, a gas chromatograph with an electron capture detector (GC-ECD) can also be used, which offers high sensitivity for halogenated compounds. usgs.govnih.gov

For soil and sediment samples, the analysis typically involves extraction of the compound from the solid matrix using a suitable solvent, followed by analysis of the extract by GC-MS. The choice of extraction method (e.g., sonication, Soxhlet) would depend on the soil type and the desired extraction efficiency.

The following table summarizes potential analytical methods for this compound in various environmental matrices.

Environmental MatrixAnalytical TechniqueSample PreparationDetection Method
AirThermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)Sorbent tube trappingMass Spectrometry (MS)
WaterPurge-and-Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)Purging with inert gasMass Spectrometry (MS)
WaterLiquid-Liquid Extraction Gas Chromatography-Electron Capture Detection (LLE-GC-ECD)Extraction with organic solventElectron Capture Detector (ECD)
Soil/SedimentGas Chromatography-Mass Spectrometry (GC-MS)Solvent extraction (e.g., sonication)Mass Spectrometry (MS)

Industrial and Advanced Chemical Applications of Butanoic Acid, 2 Chloroethyl Ester

Role as a Key Intermediate in Organic Synthesis

The presence of a chlorine atom, a good leaving group, and an ester functional group makes butanoic acid, 2-chloroethyl ester a valuable precursor for the synthesis of more complex molecules. The chloro substituent can be readily displaced by a variety of nucleophiles, while the ester group can be hydrolyzed or transesterified, providing multiple pathways for molecular elaboration.

Precursor for Pharmacologically Relevant Scaffolds

This compound and its derivatives are of interest in the synthesis of pharmacologically active compounds. The 2-chloroethyl group can be utilized to introduce specific functionalities into a molecule, which can be crucial for its biological activity.

While direct synthesis of blockbuster drugs from this compound is not widely documented in publicly available literature, the synthesis of related (2-chloroethyl)nitrosocarbamates has been explored for their potential as anticancer agents. In one study, a series of these compounds were synthesized and evaluated for their in vitro activity against several human tumor cell lines. Some of these compounds demonstrated significant cytotoxic activity, highlighting the potential of the 2-chloroethyl moiety in the design of new therapeutic agents.

Furthermore, the general reactivity of the 2-chloroethyl group allows for its incorporation into various heterocyclic scaffolds, which are prevalent in many pharmaceutical compounds. For instance, the reaction of similar chloro-containing intermediates with amines, thiols, or other nucleophiles can lead to the formation of substituted ring systems that form the core of many drugs. The butanoate portion of the molecule can also be modified to influence the compound's pharmacokinetic properties.

Building Block for Agrochemicals and Specialty Chemicals

The reactivity of this compound also makes it a potential building block for the synthesis of agrochemicals and other specialty chemicals. The introduction of specific side chains via nucleophilic substitution at the chloro position can be used to create molecules with desired herbicidal, fungicidal, or insecticidal properties.

For example, the synthesis of herbicidal ionic liquids has been reported using anions derived from related chloro-phenoxy butanoic acids. This suggests a potential application for this compound in the development of novel, effective, and potentially more environmentally benign herbicides. Similarly, intermediates containing a chloro group are utilized in the synthesis of fungicides. For instance, chloro methylthiocyanate is an intermediate in the production of the fungicide 2-(Thiocyanomethylthio)-benzothiazole (TCMTB). This highlights the industrial relevance of chloro-functionalized intermediates in the agrochemical sector.

In the realm of specialty chemicals, the versatility of this compound allows for its use in the synthesis of a wide array of compounds with specific functionalities for various industrial applications.

Applications in Polymer Chemistry and Material Science

The bifunctionality of this compound provides opportunities for its use in polymer chemistry and material science. The chloro group can serve as a site for initiating polymerization or for post-polymerization modification.

One potential application is in the synthesis of graft copolymers. A statistical copolymer containing a backbone of poly(vinyl ether)s can be functionalized with side chains of other polymers like poly(ε-caprolactone) (PCL) or poly(l-lactide) (PLLA) by utilizing a reactive group similar to the 2-chloroethyl moiety. This approach allows for the creation of new materials with tailored properties, combining the characteristics of both the backbone and the grafted chains. For instance, the cationic statistical copolymerization of n-butyl vinyl ether and 2-chloroethyl vinyl ether has been successfully conducted, with the resulting copolymer being used as a scaffold for the synthesis of graft copolymers. This demonstrates the utility of the 2-chloroethyl group in creating complex macromolecular architectures.

Furthermore, the polymerization of monomers containing a 2-chloroethyl group can lead to polymers with reactive side chains. These side chains can then be chemically modified to introduce a variety of functional groups, thereby altering the physical and chemical properties of the polymer for specific applications.

Catalytic and Biocatalytic Transformations

Both catalytic and biocatalytic methods can be employed to transform this compound into other valuable chemicals. These transformations can target either the ester linkage or the chloro group, offering a range of synthetic possibilities.

Catalytic hydrogenation is a key industrial process for the reduction of esters to alcohols. While specific studies on the catalytic hydrogenation of this compound are not prevalent, the general principles of ester hydrogenation using heterogeneous or homogeneous catalysts are well-established. This transformation would yield 2-chloroethanol (B45725) and butanol, both of which are valuable industrial chemicals. The development of efficient catalysts for this reaction is an active area of research.

Biocatalysis, particularly using enzymes like lipases, offers a green and selective alternative for the transformation of esters. Lipases are widely used in the synthesis of flavor and fragrance esters through transesterification reactions. For example, lipase-catalyzed transesterification has been used for the synthesis of ethyl butyrate (B1204436). It is plausible that this compound could undergo similar lipase-catalyzed reactions, such as hydrolysis to butanoic acid and 2-chloroethanol, or transesterification with other alcohols to produce different butanoate esters. Studies on the hydrolysis of other 2-chloroethyl esters by mammalian enzymes have been reported, indicating the susceptibility of the ester bond in such molecules to enzymatic cleavage. Chemoenzymatic synthesis, which combines chemical and enzymatic steps, is a powerful strategy for the efficient production of complex molecules, including chiral compounds for the pharmaceutical industry.

Flavor and Fragrance Industry Applications (as a model compound or for related esters)

While this compound itself is not typically used as a flavor or fragrance compound due to the presence of the chloro group, which can impart undesirable properties and potential toxicity, related butanoate esters are widely utilized in the food and perfume industries for their characteristic fruity aromas. The synthesis and sensory properties of various butanoate esters are well-documented. For example, ethyl butanoate is known for its pineapple-like scent, while methyl butanoate has an apple-like aroma.

The study of this compound can serve as a model for understanding the synthesis and reactivity of other butanoate esters. The enzymatic synthesis of flavor esters using lipases often involves butanoic acid or its simple esters as substrates. Research in this area aims to develop efficient and sustainable methods for the production of natural-identical flavor compounds.

The table below lists some common butanoate esters and their characteristic odors, illustrating the importance of this class of compounds in the flavor and fragrance industry.

Ester NameOdor
Methyl butanoateApple
Ethyl butanoatePineapple, Fruity
Propyl butanoatePear-like
Butyl butanoatePineapple, Banana
Isoamyl butanoateBanana, Pear

Concluding Remarks and Future Research Outlook for Butanoic Acid, 2 Chloroethyl Ester

Summary of Key Research Findings and Methodological Advancements

Research specifically focused on Butanoic acid, 2-chloroethyl ester (also known as 2-chloroethyl butanoate) has primarily established its fundamental identification and basic characterization. The National Institute of Standards and Technology (NIST) confirms its molecular formula as C6H11ClO2 and provides key identifiers such as its CAS Registry Number. nist.gov The primary methodological approach for its synthesis is inferred from the general principles of esterification, specifically the reaction of butanoic acid with 2-chloroethanol (B45725), likely in the presence of an acid catalyst. This follows the standard mechanism for forming esters from a carboxylic acid and an alcohol. ontosight.aiyoutube.com

Methodological advancements in the characterization of this and related compounds rely on established analytical techniques. Gas Chromatography (GC) is noted as a suitable method for its analysis. nist.gov For similar, more complex butanoic acid derivatives, advanced spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) (both ¹H and ¹³C), and mass spectrometry are standard for structural elucidation. mdpi.com While detailed studies on this compound are not widely published, the framework for its synthesis and analysis is well-established through research on analogous esters. mdpi.comsielc.com

Interactive Table: Key Research and Methodological Summary

Aspect Finding or Method Relevance to this compound
Identification Confirmed molecular formula (C6H11ClO2) and synonyms. nist.gov Foundational data for all further research.
Synthesis Standard esterification of a carboxylic acid and an alcohol. youtube.com The presumed, though not extensively documented, route for its production.
Analysis Gas Chromatography (GC), Mass Spectrometry (MS). nist.gov Standard techniques for separation and identification.
Structural Elucidation NMR, FTIR Spectroscopy. mdpi.com Methods used for related compounds that would be applied for detailed characterization.

Identification of Remaining Challenges in Chemical Understanding

A significant challenge in the chemical understanding of this compound is the scarcity of dedicated research literature. Much of the available data is for isomeric or related compounds, such as ethyl 2-chlorobutanoate, where the chlorine atom is positioned on the acyl chain rather than the ethyl group. nist.govontosight.ai This leads to several key gaps in knowledge:

Reaction Kinetics and Mechanisms: There is a lack of detailed studies on the kinetics of its formation and its reactivity in comparison to its isomers. The influence of the chlorine atom's position on the ester's stability, hydrolysis rate, and susceptibility to nucleophilic substitution is not well-documented.

Physicochemical Properties: While basic properties like molecular weight are known nist.gov, a comprehensive dataset of its physical properties (e.g., boiling point, density, viscosity, partition coefficient) under various conditions is incomplete. The NIST WebBook provides its molecular weight but lacks extensive phase change data that is available for other similar compounds. nist.govnist.gov

Spectroscopic Database: A comprehensive and publicly accessible database of its NMR, IR, and mass spectra is not as robust as for more commonly studied chemicals, hindering rapid and unambiguous identification. nih.govnist.gov

Promising Avenues for Future Synthetic Development

Future synthetic development for this compound could focus on enhancing efficiency, selectivity, and environmental safety. Promising avenues include:

Catalyst Optimization: Research into novel catalysts for the esterification of butanoic acid with 2-chloroethanol could lead to higher yields and purity. This includes exploring solid acid catalysts to simplify product separation and catalyst recycling.

Process Intensification: The adoption of continuous flow chemistry could offer significant advantages over traditional batch processing. Flow reactors can provide better temperature control, improved safety for handling reactive intermediates, and higher throughput, which are crucial for industrial-scale production.

Alternative Reagents: Investigating alternative reagents or synthetic pathways may yield improvements. For instance, methods used for synthesizing similar chlorinated esters, such as using sulfuryl chloride with a different starting ester, could be adapted, potentially offering a different impurity profile or higher efficiency under specific conditions. google.com

Emerging Trends in Analytical and Computational Approaches

Emerging trends in analytical chemistry and computational modeling offer powerful tools to deepen the understanding of this compound.

Advanced Analytical Techniques: The application of two-dimensional (2D) NMR techniques (such as COSY and HMBC) would provide unambiguous confirmation of the chlorine atom's position on the ethyl group, definitively distinguishing it from its isomers. mdpi.com Furthermore, hyphenated techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) could be developed for its quantification in complex matrices. sielc.com

Computational Chemistry: Density Functional Theory (DFT) studies, which have been successfully applied to other butanoic acid derivatives, represent a significant opportunity. biointerfaceresearch.com DFT calculations can predict key properties such as molecular geometry, vibrational frequencies (for IR spectra), NMR chemical shifts, and electronic properties (e.g., HOMO-LUMO energy gap). biointerfaceresearch.com This computational data can aid in the interpretation of experimental results and predict the molecule's reactivity and potential interaction with biological targets. Predicted collision cross-section (CCS) values from computational models can also aid in identification via ion mobility-mass spectrometry. uni.lu

Research Priorities in Environmental Impact Assessment

The environmental fate and potential toxicity of this compound are largely unknown, making this a critical area for future research. Priorities should include:

Biodegradability Studies: Assessing the rate and pathway of its biodegradation is essential. The presence of a chloroalkane functional group can sometimes lead to persistence in the environment or the formation of more toxic degradation byproducts.

Ecotoxicity Testing: Standard ecotoxicological tests on representative aquatic and terrestrial organisms are needed to determine its potential harm to ecosystems.

Atmospheric Fate Modeling: Given its potential volatility, research into its atmospheric chemistry, including its potential contribution to air pollution and its degradation pathways in the atmosphere, would be valuable.

Potential for Novel Industrial and Chemical Applications

While specific applications for this compound are not yet established, its structure suggests potential as a versatile chemical intermediate. The presence of two distinct reactive sites—the ester linkage and the C-Cl bond—opens up possibilities for its use in multi-step organic synthesis.

Specialty Chemical Synthesis: The 2-chloroethyl group is a valuable synthon, acting as a precursor to a vinyl group or as a reactive site for nucleophilic substitution. This could allow for the synthesis of more complex molecules, including specialty polymers, plasticizers, or other fine chemicals. innospk.comnih.gov

Pharmaceutical and Agrochemical Intermediates: Similar chlorinated esters and butanoic acid derivatives serve as building blocks in the production of pharmaceuticals and agrochemicals. ontosight.aiinnospk.comontosight.ai Future research could explore the use of this compound to create novel molecular scaffolds for drug discovery or for the development of new pesticides with specific modes of action. The broader applications of butyric acid derivatives in creating biofuels and anticancer agents suggest a rich field for exploration. nih.gov

Q & A

Q. What are the recommended synthetic routes for preparing 2-chloroethyl butanoate with high purity?

Methodological Answer: Synthesis typically involves esterification of butanoic acid with 2-chloroethanol. A two-step approach is recommended:

Acid activation : React butanoic acid with a coupling agent (e.g., DCC or EDCI) to form an active intermediate.

Nucleophilic substitution : Add 2-chloroethanol under anhydrous conditions, with catalytic acid (e.g., H₂SO₄) or base (e.g., DMAP), at 60–80°C for 6–12 hours .
Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to achieve >98% purity. Monitor reaction progress using TLC or inline IR spectroscopy .

Q. How can researchers confirm the structural integrity of 2-chloroethyl butanoate post-synthesis?

Methodological Answer: Use a combination of spectroscopic techniques:

  • NMR : ¹H NMR should show a triplet for the CH₂Cl group (~4.2–4.4 ppm) and a quartet for the ester oxygen-linked CH₂ (~4.1 ppm). ¹³C NMR confirms the carbonyl carbon at ~170 ppm .
  • GC-MS : Compare retention indices and fragmentation patterns with reference standards. The molecular ion (M⁺) should appear at m/z 150 (C₆H₁₁ClO₂) with characteristic fragments at m/z 73 (butanoyl ion) and m/z 80/82 (Cl-containing fragments) .

Q. What are the key stability considerations for storing 2-chloroethyl butanoate?

Methodological Answer: The ester is prone to hydrolysis under acidic/basic conditions. Store in amber glass vials under inert gas (N₂/Ar) at –20°C. Avoid aqueous environments; use molecular sieves (3Å) to absorb moisture. Regularly assess purity via GC-MS or NMR to detect degradation products like butanoic acid or 2-chloroethanol .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 2-chloroethyl butanoate in nucleophilic substitution reactions?

Methodological Answer: The 2-chloroethyl group acts as a leaving group in SN2 reactions. Kinetic studies (e.g., using NaI in acetone) reveal a second-order dependence on nucleophile concentration. Isotope labeling (e.g., ¹⁸O in the ester carbonyl) can track acyl transfer pathways. Computational modeling (DFT) predicts transition-state geometries, highlighting steric hindrance from the butanoyl moiety .

Q. How does 2-chloroethyl butanoate interact with biological macromolecules, and what assays validate these interactions?

Methodological Answer: The compound may inhibit esterase enzymes due to its electrophilic chlorine. Use the following assays:

  • Enzyme kinetics : Monitor hydrolysis rates via UV-Vis (e.g., p-nitrophenyl acetate as a substrate) with/without the ester .
  • Docking simulations : Predict binding affinity to human carboxylesterases (CES1/CES2) using AutoDock Vina .
  • Cellular assays : Measure cytotoxicity (MTT assay) in HEK293 cells to assess membrane permeability and metabolic activation .

Q. What analytical strategies resolve contradictions in reported physicochemical properties (e.g., logP, boiling point)?

Methodological Answer: Discrepancies often arise from impurities or measurement techniques. To resolve:

  • LogP determination : Use shake-flask method (octanol/water) with HPLC quantification, validated against computational models (e.g., XLogP3) .
  • Boiling point : Compare experimental data (microdistillation under reduced pressure) with Antoine equation predictions. Literature values for similar esters (e.g., ethyl butyrate: 121–123°C) suggest 2-chloroethyl butanoate likely boils at ~180°C .

Q. How can researchers optimize reaction conditions to minimize byproducts during large-scale synthesis?

Methodological Answer: Scale-up introduces side reactions (e.g., elimination to form vinyl ethers). Mitigation strategies:

  • Flow chemistry : Maintain precise temperature control and reduce residence time .
  • In situ monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to detect intermediates .
  • Solvent selection : Polar aprotic solvents (e.g., THF) reduce Cl⁻ dissociation, suppressing elimination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.